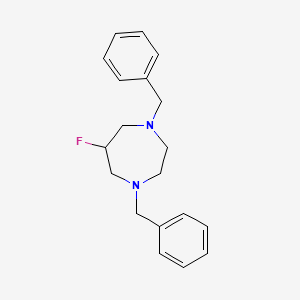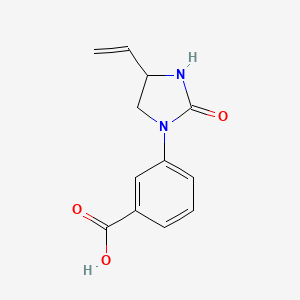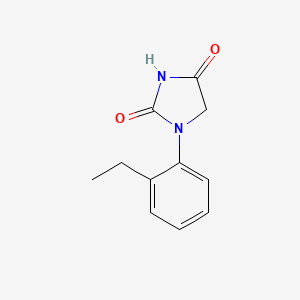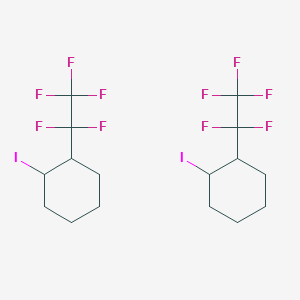
1-Iodo-2-(pentafluoroethyl)cyclohexane (e/z)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-(pentafluoroethyl)cyclohexane (E/Z) is a chemical compound with the molecular formula C8H10F5I It is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(pentafluoroethyl)cyclohexane typically involves the iodination of 2-(pentafluoroethyl)cyclohexane. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the cyclohexane ring. Common reagents used in this process include iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of 1-Iodo-2-(pentafluoroethyl)cyclohexane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-(pentafluoroethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
1-Iodo-2-(pentafluoroethyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(pentafluoroethyl)cyclohexane involves its interaction with specific molecular targets. The iodine atom and pentafluoroethyl group contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(pentafluoroethyl)cyclohexane
- 1-Chloro-2-(pentafluoroethyl)cyclohexane
- 1-Fluoro-2-(pentafluoroethyl)cyclohexane
Uniqueness
1-Iodo-2-(pentafluoroethyl)cyclohexane is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C16H20F10I2 |
|---|---|
Molecular Weight |
656.12 g/mol |
IUPAC Name |
1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane |
InChI |
InChI=1S/2C8H10F5I/c2*9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h2*5-6H,1-4H2 |
InChI Key |
SUIUTEAUSYCEET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I.C1CCC(C(C1)C(C(F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


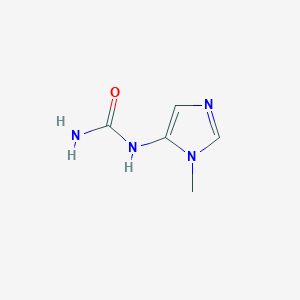
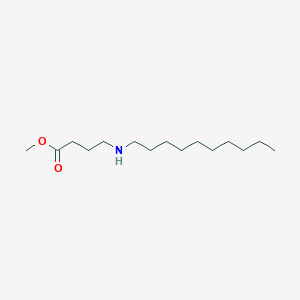




![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)
